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Compound Focus: Rebastinib

CAS No.: 1020172-07-9

Cat. No.: S547894

Attribute Details

Other Identifiers DCC-2036 [1] [2]
CAS Registry Number 1020172-07-9 [1]
Molecular Formula C30H28FN7Os3 [1]

Mechanism of Action Switch control, allosteric tyrosine kinase inhibitor (non-ATP-competitive) [3]

[4] [1]
Primary Kinase Targets = ABL1 (incl. T315] mutant), TIE2, FLT3, SRC, KDR (VEGFR2) [1] [2]

Key Patent WO02021178789A1: "Methods of using rebastinib in the treatment of
(Therapeutic Use) different cancerous disorders" [5]

Key Technical Data and Experimental Findings

The quantitative data on Rebastinib's kinase inhibition and cellular activity is summarized in the table

below.

Table 1: In Vitro Kinase Inhibition and Cellular Activity [1]
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Result .
Assay Type Target /| Context (ICs0) Experimental Notes
50
Kinase Assay ABLIWT 0.8 nM Non-ATP-competitive inhibitor [1].
ABL1T315 4 nM Effective against gatekeeper mutation
[1].
TIE2 6 NnM Key target in tumor microenvironment
[1].
FLT3 2 nM -
KDR (VEGFR2) 4 nM -
SRC 34 nM -
Cellular Ba/F3 BCR-ABL1IWT 5.4 nM 72-hour MTT assay [1].
Proliferation
Ba/F3 BCR- 19 nM 72-hour MTT assay [1].

ABL1T315I

K562 (Ph+ cell line) 5.5nM -

Detailed Experimental Protocols

For reliable reproduction of key experiments, here are detailed methodologies from the literature.

Tie2 Kinase Inhibition and Western Blot Assay [3]

¢ Kinase Activity Assay: Kinase activity was determined by tracking ADP production from the kinase
reaction using a coupled pyruvate kinase/lactate dehydrogenase system. Percent inhibition was
calculated by comparing reaction rates with DMSO controls. ICso values were determined from a
concentration-inhibition curve using Prism software.

e Western Blot for Phospho-Tie2:

o Cell Lines: HUVECs, EA.hy926, or immortalized bone marrow macrophages (Tie2hi iBMM).
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o Procedure: Serum-starved cells are treated with Rebastinib followed by angiopoietin
stimulation. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane,
and probed with antibodies against phospho-Tie2 (Tyr992) and total Tie2.

In Vivo Efficacy in Mammary Carcinoma Model [3]

e Animal Model: Transgenic FVB mice expressing the Polyoma Middle T (PyMT) oncogene under
MMTV-LTR (spontaneous metastatic mammary carcinoma model).

¢ Dosing: Rebastinib was administered orally. It was evaluated both as a single agent and in
combination with chemotherapeutic agents like paclitaxel or eribulin.

e Endpoint Analysis: Primary tumor volume and metastasis were quantified. Analysis of the tumor
microenvironment included quantification of Tie2+ myeloid cell infiltration and assessment of
vascular density.

Identification of FGR as a Novel Target in CRC [2]

¢ Pull-Down Assay: Use biotin-labeled DCC-2036 (Rebastinib) to pull down interacting proteins from
colorectal cancer cell lysates (e.g., LoVo cells). The bound proteins are separated by SDS-PAGE, and
specific interactions (like FGR) are identified through mass spectrometry or immunoblotting.

¢ Functional Flow Cytometry: To assess T-cell activity in a co-culture system with CRC cells and
CD8+ T cells. Measure CD69 expression (activation marker) on T cells via flow cytometry to
demonstrate enhanced cytotoxic functionality upon DKK1 knockdown or Rebastinib treatment.

Mechanism of Action and Signaling Pathways

Rebastinib's unique mechanism involves allosteric inhibition. The following diagram illustrates its multi-

target activity and functional consequences in the tumor microenvironment.

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://www.smolecule.com/products/s547894?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5669998/
https://www.smolecule.com/products/s547894?utm_src=pdf-body
https://www.nature.com/articles/s41419-024-07263-8
https://www.smolecule.com/products/s547894?utm_src=pdf-body
https://www.smolecule.com/products/s547894?utm_src=pdf-body
https://www.smolecule.com/products/s547894?utm_src=pdf-body
https://www.smolecule.com/products/s547894?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Rebastinib
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Rebastinib's multi-target inhibition disrupts tumor proliferation, microenvironment, and immune

suppression.

Research Implications and Future Directions

The data reveals a strategic shift in Rebastinib's application. While initially developed for BCR-ABL1T315!

in CML, clinical activity in leukemia was insufficient to justify continued development in this area [4].

Research now focuses on two promising fronts:
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e Targeting the Tumor Microenvironment (TME): Its potent inhibition of TIE2 is key in blocking pro-
tumoral Tie2-expressing macrophages and angiogenesis. This supports its study in solid tumors,
particularly in combinations with chemotherapy [3].

¢ Emerging Immunomodulatory Role: Recent studies in colorectal cancer models identify a novel
FGR-AKT-SP1-DKK1 axis. By targeting FGR, Rebastinib can downregulate DKK1, alleviating
suppression of CD8+ T-cells and enhancing anti-tumor immunity [2]. This positions it as a potential
combination agent with immune checkpoint blockers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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